2,4-Hexadienedioic acid, (2Z,4Z)-

Description

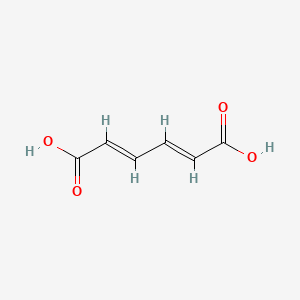

Structure

3D Structure

Properties

IUPAC Name |

hexa-2,4-dienedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049674 | |

| Record name | Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cis,trans-muconate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-70-4 | |

| Record name | Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2Z,4Z)-2,4-Hexadienedioic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (2Z,4Z)-2,4-Hexadienedioic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2Z,4Z)-2,4-hexadienedioic acid, commonly known as cis,cis-muconic acid. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, reactivity, and analytical methodologies essential for its application. As a versatile dicarboxylic acid, its unique stereochemistry and conjugated double bonds offer significant potential as a platform chemical for the synthesis of polymers and other high-value products.

Introduction to Muconic Acid Isomers

Muconic acid (C₆H₆O₄) is a dicarboxylic acid characterized by a six-carbon chain with two carboxylic acid functional groups and two carbon-carbon double bonds. It exists in three primary stereoisomeric forms, distinguished by the geometry around the double bonds: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid.[1][2] The (2Z,4Z) isomer, cis,cis-muconic acid, is of particular interest as it is a direct product of the microbial degradation of aromatic compounds like benzene, catechol, and benzoic acid.[1][3] This biological origin positions it as a key renewable building block for creating bio-based plastics, including nylon-6,6, polyurethane, and polyethylene terephthalate (PET).[1][4]

Understanding the distinct chemical properties of the (2Z,4Z) isomer is critical for its effective utilization, as its stability and reactivity are highly dependent on its stereochemistry.

Sources

An In-Depth Technical Guide to the Structural Formula and Conformation of cis,cis-Muconic Acid

This technical guide provides a comprehensive overview of the structural formula and three-dimensional conformation of cis,cis-muconic acid, a pivotal bio-based platform chemical. Tailored for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes crystallographic data, spectroscopic analysis, and computational insights to offer a detailed understanding of this molecule's structure and its implications for reactivity and application.

Fundamental Molecular Structure

cis,cis-Muconic acid, systematically named (2Z,4Z)-hexa-2,4-dienedioic acid, is a dicarboxylic acid with the molecular formula C₆H₆O₄[1][2]. Its structure is characterized by a six-carbon chain with two carboxylic acid functional groups at either end and two conjugated carbon-carbon double bonds in the cis or Z configuration.

Table 1: Molecular Identifiers for cis,cis-Muconic Acid

| Identifier | Value | Source |

| IUPAC Name | (2Z,4Z)-hexa-2,4-dienedioic acid | [1] |

| Molecular Formula | C₆H₆O₄ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| CAS Number | 1119-72-8 | [1] |

| Canonical SMILES | C(=C\C(=O)O)\C=C/C(=O)O | [1] |

The presence of conjugated double bonds and terminal carboxylic acid groups makes cis,cis-muconic acid a versatile precursor for the synthesis of various polymers, including adipic acid (a precursor to nylon-6,6) and terephthalic acid (a precursor to polyethylene terephthalate, PET)[2][3]. Its production from renewable feedstocks through microbial fermentation has positioned it as a key molecule in the development of sustainable chemical processes[3][4].

Figure 1: 2D Structural Formula of cis,cis-Muconic Acid.

Molecular Conformation: Insights from X-ray Crystallography

The precise three-dimensional arrangement of atoms in cis,cis-muconic acid has been definitively determined through single-crystal X-ray diffraction. A comprehensive study by Zaczek and Korter in 2017 provided the complete crystal structures for all three geometric isomers of muconic acid, offering unparalleled insight into their solid-state conformations[5][6].

In the crystalline state, the cis,cis-muconic acid molecule adopts a largely planar conformation. This planarity is a consequence of the sp² hybridization of the carbon atoms involved in the conjugated double bond system. The molecule exhibits a C₂h symmetry in its most stable conformer[5].

Table 2: Selected Experimental Bond Lengths and Angles for cis,cis-Muconic Acid

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C1=O11 | Value |

| C1-O12 | Value |

| C1-C2 | Value |

| C2=C3 | Value |

| C3-C4 | Value |

| C4=C5 | Value |

| C5-C6 | Value |

| C6=O61 | Value |

| C6-O62 | Value |

| Bond Angles | |

| O11-C1-O12 | Value |

| O11-C1-C2 | Value |

| O12-C1-C2 | Value |

| C1-C2-C3 | Value |

| C2-C3-C4 | Value |

| C3-C4-C5 | Value |

| C4-C5-C6 | Value |

| O61-C6-C5 | Value |

| O62-C6-C5 | Value |

| O61-C6-O62 | Value |

| Dihedral Angles | |

| C1-C2-C3-C4 | Value |

| C2-C3-C4-C5 | Value |

| C3-C4-C5-C6 | Value |

Note: The placeholder "Value" indicates that while the existence of this data is confirmed in the cited literature, the precise numerical values were not available in the searched snippets. For exact values, direct consultation of the primary crystallographic data is recommended.

The crystal packing of cis,cis-muconic acid is dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. This extensive hydrogen-bonding network plays a crucial role in stabilizing the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure of cis,cis-muconic acid in various states and for quality control in its synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the identity and purity of cis,cis-muconic acid. The chemical shifts and coupling constants of the protons provide definitive evidence for the cis configuration of the double bonds. In the ¹H NMR spectrum, the vinyl protons typically appear as multiplets in the downfield region, and their coupling constants are characteristic of the cis geometry.

Table 3: Typical ¹H NMR Chemical Shifts for cis,cis-Muconic Acid

| Proton | Chemical Shift (ppm) | Multiplicity |

| H2, H5 | ~7.8 | m |

| H3, H4 | ~6.0 | m |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in cis,cis-muconic acid. Key vibrational modes include:

-

O-H stretching: A broad absorption band in the high-frequency region of the IR spectrum, characteristic of the carboxylic acid hydroxyl groups.

-

C=O stretching: A strong, sharp absorption in the IR spectrum corresponding to the carbonyl groups of the carboxylic acids.

-

C=C stretching: Vibrations associated with the conjugated double bonds, observable in both IR and Raman spectra.

These spectroscopic signatures serve as a fingerprint for the molecule, allowing for its unambiguous identification.

Computational Conformational Analysis

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the conformational landscape of cis,cis-muconic acid[5]. These theoretical calculations provide insights into the relative energies of different conformers and help to rationalize the experimentally observed structure.

Computational studies have confirmed that the planar C₂h conformer is the global minimum on the potential energy surface. These calculations also allow for the prediction of vibrational frequencies, which can be compared with experimental IR and Raman data to validate the theoretical model.

Sources

- 1. cis,cis-Muconic acid | C6H6O4 | CID 5280518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Muconic acid - Wikipedia [en.wikipedia.org]

- 3. cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.box [sci-hub.box]

Natural occurrence of cis,cis-muconic acid in microorganisms

An In-depth Technical Guide to the Natural Occurrence of cis,cis-Muconic Acid in Microorganisms

Introduction

cis,cis-Muconic acid (ccMA), a dicarboxylic acid with the formula C₆H₆O₄, has emerged as a significant platform chemical with versatile applications in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][2][3][4] Notably, it serves as a precursor for the production of adipic acid, a key component in the manufacturing of nylon-6,6, and terephthalic acid (TPA), used in polyethylene terephthalate (PET) production.[2][5] While chemical synthesis routes for ccMA exist, they often rely on petrochemical feedstocks and can have significant environmental impacts.[6][7] Consequently, the microbial production of ccMA from renewable resources has garnered substantial interest within the scientific and industrial communities.[3][4][5][8]

This technical guide provides a comprehensive overview of the natural occurrence of cis,cis-muconic acid in microorganisms. It is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental metabolic pathways, key enzymatic players, and analytical methodologies associated with this valuable bio-based chemical.

Metabolic Pathways for cis,cis-Muconic Acid Biosynthesis

The natural production of cis,cis-muconic acid in microorganisms is primarily a result of the catabolism of aromatic compounds. Microbes have evolved sophisticated enzymatic pathways to degrade these compounds, often funneling them through central intermediates like catechol and protocatechuate. The subsequent ortho-cleavage of the aromatic rings of these intermediates by specific dioxygenase enzymes is the critical step leading to the formation of ccMA.

The Catechol Ortho-Cleavage Pathway

The ortho-cleavage pathway of catechol is a central route for the degradation of various aromatic compounds, including benzene, toluene, and naphthalene, in many soil bacteria and fungi.[9] The key enzyme in this pathway is catechol 1,2-dioxygenase (EC 1.13.11.1), a non-heme iron-dependent enzyme that catalyzes the oxidative cleavage of the catechol ring between the two hydroxyl groups.[9] This reaction incorporates both atoms of molecular oxygen into the substrate, yielding cis,cis-muconic acid.[9]

The overall reaction is as follows: Catechol + O₂ → cis,cis-Muconic acid

This pathway is particularly prominent in bacteria such as Pseudomonas sp., Acinetobacter calcoaceticus, and Rhodococcus erythropolis.[9]

Caption: The Catechol Ortho-Cleavage Pathway for cis,cis-muconic acid production.

The Protocatechuate Ortho-Cleavage Pathway

Another significant pathway for ccMA biosynthesis involves the ortho-cleavage of protocatechuate (3,4-dihydroxybenzoic acid). This pathway is crucial for the degradation of a wide range of aromatic compounds derived from lignin and other plant sources, such as p-hydroxybenzoate and vanillate.[10] The central enzyme in this pathway is protocatechuate 3,4-dioxygenase (EC 1.13.11.3).[11][12] This enzyme, also a non-heme iron dioxygenase, catalyzes the cleavage of the protocatechuate ring between the two hydroxyl groups to produce β-carboxy-cis,cis-muconate.[10][11][12][13][14]

The reaction catalyzed by protocatechuate 3,4-dioxygenase is: Protocatechuate + O₂ → β-Carboxy-cis,cis-muconate

Subsequently, β-carboxy-cis,cis-muconate is decarboxylated to yield cis,cis-muconic acid. This pathway is prevalent in microorganisms like Pseudomonas putida and Stenotrophomonas maltophilia.[10][13]

Caption: The Protocatechuate Ortho-Cleavage Pathway leading to cis,cis-muconic acid.

De Novo Biosynthesis from Simple Carbon Sources

While the degradation of aromatic compounds represents the natural origin of ccMA, significant research has focused on engineering common microbial platforms like Escherichia coli and Saccharomyces cerevisiae to produce ccMA de novo from simple sugars like glucose.[3][4][5][7] These strategies typically involve hijacking the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[3][15][16]

An intermediate of the shikimate pathway, 3-dehydroshikimate (3-DHS), can be diverted towards ccMA production through the expression of heterologous enzymes.[6][7] This engineered pathway involves three key enzymatic steps:

-

3-dehydroshikimate dehydratase (AroZ) : Converts 3-DHS to protocatechuate (PCA).[6][7]

-

Protocatechuate decarboxylase (AroY) : Converts PCA to catechol.[5][6][7]

-

Catechol 1,2-dioxygenase (CatA) : Converts catechol to cis,cis-muconic acid.[5][6][7][17]

Caption: Engineered de novo biosynthesis pathway of cis,cis-muconic acid from glucose.

Microorganisms Known for cis,cis-Muconic Acid Production

A variety of microorganisms, both naturally occurring and genetically engineered, have been identified and utilized for the production of cis,cis-muconic acid. The following table summarizes some of the key microorganisms, the substrates they utilize, and the reported production titers.

| Microorganism | Substrate(s) | cis,cis-Muconic Acid Titer | Reference(s) |

| Pseudomonas putida KT2440 (engineered) | Catechol | 64.2 g/L | [15] |

| Pseudomonas putida B6-2 (engineered) | Complex aromatic compounds | Not specified | [18] |

| Escherichia coli (engineered) | Catechol | 59.0 g/L | [19] |

| Escherichia coli (engineered) | Glucose | 36.8 g/L | [5] |

| Corynebacterium glutamicum (engineered) | Catechol | 85 g/L | [5] |

| Saccharomyces cerevisiae (engineered) | Glucose | 1.56 mg/L | [6][7] |

| Saccharomyces cerevisiae (engineered, optimized) | Glucose | 20.8 g/L | [16][20] |

| Paracoccus sp. MKU1 (recombinant E. coli) | Catechol | 12.99 g/L | [17][21] |

Experimental Protocol: Quantification of cis,cis-Muconic Acid using UHPLC-DAD

The accurate quantification of cis,cis-muconic acid in microbial cultures is crucial for process optimization and yield determination. Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD) is a robust and widely used method for this purpose.[22][23][24][25] It is important to note that cis,cis-muconic acid can isomerize to cis,trans-muconic acid, especially under acidic conditions or with heat, which necessitates a method that can separate and quantify both isomers.[26]

I. Materials and Reagents

-

cis,cis-Muconic acid standard (≥97% purity)

-

Ultrapure water (18.2 MΩ·cm)

-

Acetonitrile (HPLC grade)

-

Formic acid (ACS reagent grade, ≥98%)

-

Sodium hydroxide (10N, ACS reagent grade)

-

0.2 µm syringe filters (nylon or other compatible material)

-

HPLC vials

II. Equipment

-

UHPLC system equipped with a Diode Array Detector (DAD)

-

Reversed-phase C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

Analytical balance

III. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1 g/L):

-

Accurately weigh approximately 10 mg of cis,cis-muconic acid standard into a 10 mL volumetric flask.

-

Dissolve in a 0.05% (v/v) sodium hydroxide solution in ultrapure water.[22] This slightly basic condition helps to prevent isomerization.

-

Bring to volume with the 0.05% NaOH solution.

-

IV. Sample Preparation

-

Collect a sample of the microbial culture.

-

Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

-

Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase or a suitable buffer to bring the concentration of muconic acid within the range of the calibration curve.

V. UHPLC-DAD Analysis

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. An example gradient is as follows:

-

0-1 min: 95% A, 5% B

-

1-10 min: Gradient to 5% A, 95% B

-

10-12 min: Hold at 5% A, 95% B

-

12-12.1 min: Gradient back to 95% A, 5% B

-

12.1-15 min: Hold at 95% A, 5% B (equilibration)

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: 30-40 °C.

-

DAD Wavelength: Monitor at 260 nm for quantification of muconic acid isomers. A full spectrum can also be collected to confirm peak identity.[24]

VI. Data Analysis

-

Generate a calibration curve by injecting a series of known concentrations of the cis,cis-muconic acid standard.

-

Integrate the peak areas of cis,cis-muconic acid and any observed cis,trans-muconic acid in the samples.

-

Calculate the concentration of each isomer in the samples using the linear regression equation from the calibration curve.

-

The total muconic acid concentration is the sum of the concentrations of the cis,cis and cis,trans isomers.

Caption: Experimental workflow for the quantification of cis,cis-muconic acid.

Conclusion

The natural occurrence of cis,cis-muconic acid in microorganisms through the catabolism of aromatic compounds has laid the foundation for the development of sustainable and environmentally friendly production methods for this valuable platform chemical. Understanding the underlying metabolic pathways, the enzymes involved, and the diversity of microorganisms capable of its synthesis is paramount for advancing the bio-based economy. Furthermore, robust analytical techniques are essential for the accurate assessment and optimization of microbial production processes. The continued exploration of microbial diversity and the application of metabolic engineering principles hold great promise for enhancing the efficiency and economic viability of cis,cis-muconic acid production from renewable feedstocks.

References

-

Weber, C., Brückner, C., Weinreb, S., Lehr, C. M., & Boles, E. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421–8430. [Link]

-

Xie, D., Yuan, D., Wang, B., Zhu, Y., & Chen, T. (2020). Engineering catechol 1, 2-dioxygenase by design for improving the performance of the cis, cis-muconic acid synthetic pathway in Escherichia coli. ResearchGate. [Link]

-

Sathiyanarayanan, G., Saibaba, G., & Kiran, G. S. (2021). Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1-A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli. Frontiers in Bioengineering and Biotechnology, 9, 703399. [Link]

-

Kim, H. U., Lee, S. Y., & Kim, J. Y. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. International Journal of Molecular Sciences, 21(17), 6061. [Link]

-

Weber, C., Brückner, C., Weinreb, S., Lehr, C. M., & Boles, E. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421–8430. [Link]

-

Park, S. H., Kim, H. U., & Lee, S. Y. (2015). Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology, 81(10), 3359–3367. [Link]

-

Kaneko, A., Ishii, Y., Kirimura, K., Kino, K., & Usami, S. (2009). High-yield Production of cis,cis-Muconic Acid from Catechol in Aqueous Solution by Biocatalyst. Chemistry Letters, 38(11), 1072–1073. [Link]

-

Sathiyanarayanan, G., Saibaba, G., & Kiran, G. S. (2021). Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli. Frontiers in Bioengineering and Biotechnology, 9, 703399. [Link]

-

Wikipedia. (n.d.). Catechol 1,2-dioxygenase. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Woodworth, S. P., Haugen, S. J., Michener, W. E., Ramirez, K. J., & Beckham, G. T. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v2. protocols.io. [Link]

-

Mrozik, A., & Piotrowska-Seget, Z. (2014). Protocatechuate 3,4-Dioxygenase: A Wide Substrate Specificity Enzyme Isolated from Stenotrophomonas maltophilia KB2 as a Useful Tool in Aromatic Acid Biodegradation. BioMed Research International, 2014, 813890. [Link]

-

Wikipedia. (n.d.). Protocatechuate 3,4-dioxygenase. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Lin, J., Wang, J., & Li, Q. (2018). Muconic acid production via alternative pathways and a synthetic "metabolic funnel". Metabolic Engineering, 49, 12–21. [Link]

-

Leavitt, J. M., & Papoutsakis, E. T. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology, 9(3), 633–644. [Link]

-

Kim, H. U., Lee, S. Y., & Kim, J. Y. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. International Journal of Molecular Sciences, 21(17), 6061. [Link]

-

Woodworth, S. P., Haugen, S. J., Michener, W. E., Ramirez, K. J., & Beckham, G. T. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

-

Park, S. H., & Lee, S. Y. (2025). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Catalysts, 15(1), 60. [Link]

-

Su, H., Li, Y., & Liu, G. (2018). Biosynthetic pathway for cis,cis‐muconic acid production in... ResearchGate. [Link]

-

Leavitt, J. M., & Papoutsakis, E. T. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology, 9(3), 633–644. [Link]

-

Kim, H. U., Lee, S. Y., & Kim, J. Y. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. Semantic Scholar. [Link]

-

Kim, H. U., Lee, S. Y., & Kim, J. Y. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. International Journal of Molecular Sciences, 21(17), 6061. [Link]

-

Harwood, C. S., & Parales, R. E. (2018). The Protocatechuate 3,4-Dioxygenase Solubility (PCDS) Tag Enhances the Expression and Solubility of Heterogenous Proteins in Escherichia coli. Frontiers in Microbiology, 9, 2382. [Link]

-

Leavitt, J. M., & Papoutsakis, E. T. (2020). Improvement of cis, cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology, 9(3), 633–644. [Link]

-

Kim, H. U., Lee, S. Y., & Kim, J. Y. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. International Journal of Molecular Sciences, 21(17), 6061. [Link]

-

Haugen, S. J., Michener, W. E., Woodworth, S. P., Ramirez, K. J., & Beckham, G. T. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

- Draths, K. M., & Frost, J. W. (2013). Production of muconic acid from genetically engineered microorganisms.

-

Haugen, S. J., Michener, W. E., Woodworth, S. P., Ramirez, K. J., & Beckham, G. T. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v1. protocols.io. [Link]

-

Ohlendorf, D. H., Lipscomb, J. D., & Weber, P. C. (1988). Structure and assembly of protocatechuate 3,4-dioxygenase. Nature, 336(6197), 403–405. [Link]

-

Michener, W. E., & Beckham, G. T. (2019). Determination of cis,cis- and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]

-

Bentley, G. J., Narayanan, V., & Papoutsakis, E. T. (2021). Biosensors for the detection of chorismate and cis,cis-muconic acid in Corynebacterium glutamicum. Journal of Industrial Microbiology & Biotechnology, 48(5-6), kuab031. [Link]

-

Orville, A. M., Elango, N., Lipscomb, J. D., & Ohlendorf, D. H. (1997). Crystal Structures of Substrate and Substrate Analog Complexes of Protocatechuate 3,4-Dioxygenase: Endogenous Fe3+ Ligand Displacement in Response to Substrate Binding. Biochemistry, 36(33), 10052–10066. [Link]

- Draths, K. M., & Frost, J. W. (2015). Production of muconic acid from genetically engineered microorganisms.

-

He, S., Wang, W., Wang, W., Hu, H., Xu, P., & Tang, H. (2023). Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas. Bioresource Technology, 385, 129481. [Link]

Sources

- 1. Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catechol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 10. karger.com [karger.com]

- 11. Protocatechuate 3,4-dioxygenase - Wikipedia [en.wikipedia.org]

- 12. Structure and assembly of protocatechuate 3,4-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Protocatechuate 3,4-Dioxygenase Solubility (PCDS) Tag Enhances the Expression and Solubility of Heterogenous Proteins in Escherichia coli [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1-A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Improvement of cis, cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]

- 24. protocols.io [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. docs.nrel.gov [docs.nrel.gov]

An In-Depth Technical Guide to the Biosynthesis of (2Z,4Z)-2,4-Hexadienedioic Acid

A Senior Application Scientist's Perspective on Core Biosynthetic Pathways, Metabolic Engineering Strategies, and Production Methodologies

Introduction

(2Z,4Z)-2,4-Hexadienedioic acid, more commonly known as cis,cis-muconic acid (ccMA), is a valuable C6 dicarboxylic acid.[1][2] It serves as a platform chemical for the synthesis of various polymers and drugs, including adipic acid and terephthalic acid.[1][2] The production of these key industrial chemicals from renewable resources is a significant step towards a more sustainable and environmentally friendly economy.[3][4] This guide provides a comprehensive technical overview of the biosynthetic pathways for producing ccMA, with a focus on the underlying scientific principles and practical experimental methodologies.

Core Biosynthetic Pathways for cis,cis-Muconic Acid Production

The microbial production of cis,cis-muconic acid has been successfully achieved through the metabolic engineering of various microorganisms.[3] The primary routes for de novo biosynthesis originate from central carbon metabolism, specifically the shikimate pathway. Additionally, pathways for the bioconversion of aromatic compounds, often derived from lignin or plastic waste, have been extensively explored.

The Shikimate Pathway: A Gateway to Aromatic Precursors

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[5][6] This seven-step pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, a key precursor for various aromatic compounds.[5][6] Metabolic engineering efforts have focused on diverting intermediates from this pathway towards the production of cis,cis-muconic acid.

The most extensively studied and successful pathway for de novo ccMA production proceeds through the shikimate pathway intermediate 3-dehydroshikimate (3-DHS).[5][6] This engineered pathway typically involves the introduction of three heterologous enzymes:

-

3-Dehydroshikimate Dehydratase (AroZ or DHS dehydratase): This enzyme catalyzes the conversion of 3-DHS to protocatechuic acid (PCA).[7][8]

-

Protocatechuate Decarboxylase (AroY or PCA decarboxylase): PCA is then decarboxylated to catechol by this enzyme.[7][8][9]

-

Catechol 1,2-Dioxygenase (CatA): The final step involves the ring cleavage of catechol to produce cis,cis-muconic acid.[7][8][9]

This pathway has been successfully implemented in a variety of microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum.[1][2]

Caption: The 3-Dehydroshikimate (3-DHS) pathway for cis,cis-muconic acid production.

While the 3-DHS route is the most established, other pathways branching from the shikimate pathway have been explored. These alternative routes often start from chorismate, another key intermediate.[2][5] For instance, a pathway involving the conversion of chorismate to 4-hydroxybenzoic acid (PHB), then to protocatechuate, and finally to catechol and ccMA has been engineered in E. coli.[9] Other proposed routes proceed through intermediates like salicylic acid or anthranilate.[5]

The β-Ketoadipate Pathway: Catabolism of Aromatic Compounds

Certain soil bacteria naturally possess the β-ketoadipate pathway, a catabolic route for the degradation of aromatic compounds.[10] This pathway has two branches, the catechol branch and the protocatechuate branch, which converge to form β-ketoadipate, an intermediate of the citric acid cycle.[11] cis,cis-Muconic acid is a native intermediate in the catechol branch of this pathway.[10]

Metabolic engineering of organisms like Pseudomonas putida and Acinetobacter baylyi has focused on redirecting the carbon flux from various aromatic compounds, such as those derived from lignin, towards the accumulation of ccMA.[10][12] This often involves blocking the further metabolism of ccMA and engineering the upstream pathways to funnel a wider range of aromatic substrates into the catechol branch.[10] A key strategy is the introduction of a protocatechuate decarboxylase to convert protocatechuate (from the other branch) into catechol, thereby connecting the two branches.[10]

Caption: The β-Ketoadipate pathway engineered for cis,cis-muconic acid production.

Metabolic Engineering Strategies for Enhanced Production

The successful production of cis,cis-muconic acid at industrially relevant titers, rates, and yields necessitates extensive metabolic engineering of the host organism. Key strategies include:

-

Increasing Precursor Availability: Enhancing the metabolic flux towards key precursors like 3-DHS is crucial. This can be achieved by overexpressing enzymes in the upstream shikimate pathway and blocking competing pathways.[7]

-

Enzyme Selection and Optimization: The choice of heterologous enzymes is critical for a functional pathway. Screening enzymes from different microbial sources for high activity and optimal expression in the production host is a common practice.[7][13] Furthermore, protein engineering can be employed to improve enzyme performance.[8]

-

Eliminating Byproduct Formation: Deleting genes responsible for the formation of competing byproducts can significantly improve the yield of the desired product.

-

Process Optimization: Fermentation conditions, such as pH, temperature, and nutrient feeding strategies, play a vital role in maximizing production.[14][15] In some cases, in situ product recovery has been shown to alleviate product inhibition and improve titers.[3][4]

Production of cis,cis-Muconic Acid from Diverse Feedstocks

A significant advantage of microbial production is the ability to utilize a wide range of renewable feedstocks.

-

Sugars: Glucose and xylose, derived from lignocellulosic biomass, are common feedstocks for de novo biosynthesis of ccMA.[2][16]

-

Lignin: As the most abundant aromatic polymer in nature, lignin represents a vast and underutilized renewable resource.[17] Engineered microbes can convert lignin-derived aromatic monomers into ccMA.[12][17]

-

Plastic Waste: Innovative approaches have demonstrated the bioconversion of polyethylene terephthalate (PET) plastic waste into ccMA.[18][19][20] This involves the enzymatic hydrolysis of PET into its monomers, terephthalate (TPA) and ethylene glycol, followed by microbial conversion of TPA to ccMA.[18][19]

Quantitative Data on cis,cis-Muconic Acid Production

The following table summarizes representative production metrics achieved in various engineered microorganisms.

| Host Organism | Feedstock | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

| Escherichia coli | Glucose | 59.2 | 0.22 mol/mol | 0.77 | [2][9] |

| Saccharomyces cerevisiae | Glucose | 22.5 | 0.1 g/g | 0.21 | [15] |

| Corynebacterium glutamicum | Catechol | 85 | - | 2.4 | [17] |

| Corynebacterium glutamicum | Glucose | 88.2 | 0.30 mol/mol | - | [14] |

| Pseudomonas putida | p-coumaric acid & ferulic acid | 50 | 100% molar yield | >0.5 | [12] |

| Saccharomyces cerevisiae | Glucose & Xylose | 9.3 | - | 0.100 | [3][4] |

Experimental Protocols

Protocol 1: Construction of a cis,cis-Muconic Acid Producing E. coli Strain

This protocol outlines the general steps for engineering E. coli for ccMA production via the 3-DHS pathway.

-

Gene Synthesis and Plasmid Construction:

-

Synthesize the genes encoding 3-dehydroshikimate dehydratase (e.g., aroZ from Podospora anserina), protocatechuate decarboxylase (e.g., aroY from Klebsiella pneumoniae), and catechol 1,2-dioxygenase (e.g., catA from Acinetobacter calcoaceticus), with codon optimization for E. coli.[2][7]

-

Clone these genes into a suitable expression vector under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter).

-

-

Host Strain Selection and Modification:

-

Choose an appropriate E. coli host strain (e.g., BW25113).[9]

-

To increase the precursor pool, consider overexpressing key enzymes of the shikimate pathway.

-

To prevent the diversion of 3-DHS, the gene encoding shikimate dehydrogenase (aroE) can be deleted.

-

-

Transformation and Strain Verification:

-

Transform the engineered plasmid into the modified E. coli host.

-

Verify the presence of the inserted genes via PCR and sequencing.

-

Confirm protein expression upon induction using SDS-PAGE.

-

Protocol 2: Shake Flask Cultivation for cis,cis-Muconic Acid Production

This protocol describes a typical small-scale cultivation for evaluating ccMA production.

-

Pre-culture Preparation:

-

Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking at 250 rpm.

-

-

Main Culture:

-

Inoculate 50 mL of M9 minimal medium supplemented with glucose (e.g., 20 g/L) and the required antibiotic in a 250 mL shake flask with 1% of the overnight pre-culture.

-

Incubate at 30-37°C with shaking at 250 rpm.

-

-

Induction and Fermentation:

-

When the optical density at 600 nm (OD600) reaches a desired value (e.g., 0.6-0.8), induce gene expression by adding the appropriate inducer (e.g., IPTG or arabinose).

-

Continue the incubation for 48-72 hours, taking samples periodically for analysis.

-

-

Sample Analysis:

-

Centrifuge the culture samples to separate the supernatant.

-

Analyze the supernatant for ccMA concentration using High-Performance Liquid Chromatography (HPLC).

-

Conclusion

The biosynthesis of cis,cis-muconic acid represents a significant advancement in the field of industrial biotechnology. Through the strategic application of metabolic engineering principles, various microbial cell factories have been developed for the efficient production of this platform chemical from a range of renewable feedstocks. The continued optimization of these biosynthetic pathways, coupled with advances in fermentation technology and downstream processing, will be crucial for the economically viable and sustainable production of ccMA at an industrial scale.

References

-

Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. ([Link])

-

Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. ([Link])

-

Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. ([Link])

-

Summary of synthetic pathways for the production of cis, cis-muconic acid from glucose. ([Link])

-

Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. ([Link])

-

Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid. ([Link])

-

An integrated yeast-based process for cis,cis-muconic acid production. ([Link])

-

Cis,cis-muconic acid production from lignin related molecules byAcinetobacter baylyi ADP1. ([Link])

-

Recent Advances in Microbial Production of cis,cis-Muconic Acid. ([Link])

-

Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ([Link])

-

Bioprocess Development and Scale-Up for cis,cis-Muconic Acid Production from Glucose and Xylose by Pseudomonas putida. ([Link])

-

Valorization of Polyethylene Terephthalate to Muconic Acid by Engineering Pseudomonas Putida. ([Link])

-

Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin. ([Link])

-

Valorization of Polyethylene Terephthalate to Muconic Acid by Engineering Pseudomonas Putida. ([Link])

-

Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. ([Link])

-

Recent Advances in Microbial Production of cis,cis-Muconic Acid. ([Link])

-

Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. ([Link])

-

Cis,cis-muconic acid production from lignin related molecules byAcinetobacter baylyi ADP1. ([Link])

-

Recent Advances in Microbial Production of cis,cis-Muconic Acid. ([Link])

-

Bioprocess development for muconic acid production from aromatic compounds and lignin. ([Link])

-

Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ([Link])

-

Cis,cis-muconic acid production from lignin related molecules byAcinetobacter baylyi ADP1. ([Link])

-

An integrated yeast‐based process for cis,cis‐muconic acid production. ([Link])

-

Valorization of Polyethylene Terephthalate to Muconic Acid by Engineering Pseudomonas Putida. ([Link])

-

Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1. ([Link])

-

Muconic Acid Production via Alternative Pathways and a Synthetic "Metabolic Funnel". ([Link])

-

Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ([Link])

-

Muconic Acid Production via Alternative Pathways and a Synthetic "Metabolic Funnel". ([Link])

-

Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. ([Link])

-

Muconic Acid Production via Alternative Pathways and a Synthetic 'Metabolic Funnel'. ([Link]')

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cis,cis-muconic acid production from lignin related molecules byAcinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioprocess development for muconic acid production from aromatic compounds and lignin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An integrated yeast-based process for cis,cis-muconic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. docs.nrel.gov [docs.nrel.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Valorization of Polyethylene Terephthalate to Muconic Acid by Engineering Pseudomonas Putida - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Valorization of Polyethylene Terephthalate to Muconic Acid by Engineering Pseudomonas Putida - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2Z,4Z)-2,4-Hexadienedioic Acid for Advanced Research and Development

Abstract

(2Z,4Z)-2,4-Hexadienedioic acid, more commonly known as cis,cis-muconic acid, is a polyunsaturated dicarboxylic acid of significant interest in the chemical and biotechnology sectors. It serves as a key bio-privileged platform chemical, bridging the gap between renewable feedstocks and the synthesis of high-value polymers and pharmaceuticals.[1][2][3] This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis methodologies—with a focus on biotechnological routes—and critical applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule for the creation of sustainable materials and novel therapeutic agents.

Introduction: The Significance of a Bio-Derived Platform Chemical

cis,cis-Muconic acid (ccMA) is a C6 dicarboxylic acid distinguished by two cis-configured double bonds.[3] Traditionally produced from petrochemicals like benzene, modern advancements have pivoted towards sustainable, bio-based production routes.[4] Microorganisms, including engineered strains of Escherichia coli and Saccharomyces cerevisiae, can synthesize ccMA from renewable resources such as glucose or lignin-derived aromatic compounds.[1][4] This bio-based production is a cornerstone of green chemistry, offering a pathway to reduce dependence on fossil fuels and mitigate the environmental impact of chemical manufacturing.[4]

The industrial relevance of ccMA stems from its role as a precursor to major commodity chemicals like adipic acid and terephthalic acid (TPA).[1][3] Adipic acid is a primary component in the production of nylon-6,6, while TPA is essential for manufacturing polyethylene terephthalate (PET) plastics.[4][5] The ability to produce these materials from a renewable source positions ccMA as a critical molecule for the future of the circular economy.[2]

Chemical Identity and Core Identifiers

Precise identification is paramount in scientific research and regulatory compliance. The authoritative identifiers for (2Z,4Z)-2,4-Hexadienedioic acid are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1119-72-8 | PubChem[6], TCI Chemicals, CymitQuimica[7] |

| IUPAC Name | (2Z,4Z)-hexa-2,4-dienedioic acid | PubChem[6] |

| Synonyms | cis,cis-Muconic acid, cis,cis-2,4-Hexadienedioic acid | Sigma-Aldrich, Fisher Scientific[8] |

| Molecular Formula | C₆H₆O₄ | PubChem[6] |

| Molecular Weight | 142.11 g/mol | PubChem[6], Sigma-Aldrich |

| InChI Key | TXXHDPDFNKHHGW-CCAGOZQPSA-N | PubChem[6], Sigma-Aldrich |

| Canonical SMILES | C(=C/C(=O)O)\C=C\C(=O)O | PubChem[6] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of ccMA is essential for its handling, purification, and application in chemical synthesis.

| Property | Value | Notes | Source(s) |

| Physical State | White to light yellow crystalline powder/solid. | TCI Chemicals, Fisher Scientific[8] | |

| Melting Point | 194-195 °C | Fisher Scientific[8], Sigma-Aldrich | |

| Solubility | Soluble in water, ethanol, and other polar solvents. | Solubility increases with temperature. | CymitQuimica[9] |

| Spectral Data | Mass spectrometry data available. | GC-MS, LC-MS, and MS-MS data can be found in public databases. | PubChem[6] |

The reactivity of ccMA is largely dictated by its two carboxylic acid groups and the conjugated double bond system. The cis,cis configuration is thermodynamically less stable than the trans,trans isomer. Under acidic conditions, ccMA can isomerize to the cis,trans and subsequently the trans,trans form.[10] This isomerization is a critical consideration in downstream processing, as the trans,trans isomer is often required for polymerization reactions like the Diels-Alder cycloaddition with ethylene.[10]

Synthesis and Production: A Focus on Biotechnology

While chemical synthesis routes exist, such as the oxidation of catechol, the field has increasingly focused on microbial fermentation to produce ccMA sustainably.[5]

Core Biotechnological Pathway

The most established bio-synthesis route leverages the shikimate pathway, an endogenous metabolic route in many microorganisms for aromatic amino acid synthesis.[1] By introducing a few key heterologous enzymes, this pathway can be redirected to produce ccMA.

Workflow: Microbial Synthesis of cis,cis-Muconic Acid from Glucose

Caption: Engineered metabolic pathway for cis,cis-muconic acid production.

Causality Behind Experimental Choices:

-

Pathway Interception: The pathway is diverted at 3-dehydroshikimate (DHS), a key intermediate. This prevents the cell from wasting carbon on producing aromatic amino acids, thereby maximizing the flux towards the target molecule.[4]

-

Enzyme Selection: Heterologous enzymes (AroZ, AroY, CatA) are chosen from organisms that exhibit high catalytic activity, such as Klebsiella pneumoniae and Acinetobacter calcoaceticus.[4] This ensures efficient conversion at each step.

-

Host Organism: E. coli is a common choice due to its well-understood genetics, rapid growth, and established fermentation processes.[1]

Protocol: Enzymatic Conversion of Catechol to ccMA

A simplified, self-validating protocol for the final conversion step using a whole-cell biocatalyst demonstrates the process. This method is often used for process optimization and enzyme characterization.

Objective: To convert catechol to cis,cis-muconic acid using recombinant E. coli expressing a catechol 1,2-dioxygenase (C12O).

Methodology:

-

Catalyst Preparation:

-

Cultivate recombinant E. coli expressing the C12O gene in a suitable growth medium until reaching a high cell density (e.g., OD₆₀₀ of 10-20).

-

Harvest cells via centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.5) to remove residual media.

-

Resuspend the cell pellet in the same buffer to create a concentrated whole-cell biocatalyst slurry.

-

-

Bioconversion Reaction:

-

In a temperature-controlled reactor (e.g., 30°C), add the cell slurry.

-

Begin the reaction by adding a starting concentration of catechol (e.g., 10 mM). Rationale: Catechol can be toxic to cells at high concentrations, so a fed-batch or successive addition strategy is often employed.[11][12]

-

Maintain constant stirring to ensure adequate aeration and substrate mixing.

-

-

Monitoring and Fed-Batch Addition:

-

Periodically take samples from the reactor.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the consumption of catechol and the production of ccMA.[2]

-

As catechol is consumed, add subsequent aliquots to maintain a non-toxic concentration, maximizing the production rate.[11][12]

-

-

Validation and Yield Calculation:

-

The reaction is complete when catechol is no longer consumed.

-

The final concentration of ccMA is measured by HPLC.

-

The molar conversion yield is calculated as (moles of ccMA produced) / (moles of catechol consumed). A successful bioconversion should approach a 100% molar yield.[11]

-

Applications in Research and Drug Development

The unique chemical structure of ccMA makes it a versatile building block.[3]

-

Polymer Synthesis: As a diacid, it can be used in polycondensation reactions to create novel polyesters and polyamides. Its conjugated double bonds allow for further modifications via reactions like Diels-Alder, enabling the synthesis of complex polymer architectures and bio-based plastics.[3][10]

-

Pharmaceutical Intermediate: The rigid, unsaturated backbone of ccMA is a valuable scaffold in medicinal chemistry. It can be functionalized to create analogues of existing drugs or to develop new chemical entities with specific biological targets.[1][13]

-

Platform Chemical: Hydrogenation of ccMA yields adipic acid, while other catalytic transformations can produce caprolactam and terephthalic acid, demonstrating its role as a central hub for producing a variety of industrially relevant chemicals.[3][5]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of (2Z,4Z)-2,4-Hexadienedioic acid is crucial.

Hazard Identification:

Recommended Precautions:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[15][16] Avoid generating dust.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[14][16] Recommended storage temperature is often 4°C.[16]

-

First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move to fresh air.[14] If swallowed, rinse mouth with water and call a poison center or doctor.[14][15]

Conclusion

(2Z,4Z)-2,4-Hexadienedioic acid is more than just a chemical compound; it represents a significant advancement in the integration of biotechnology and industrial chemistry. Its identity is well-defined, and its properties are conducive to a range of applications. The development of robust microbial synthesis pathways has unlocked its potential as a sustainable feedstock for polymers and pharmaceuticals. For researchers and developers, cis,cis-muconic acid offers a tangible opportunity to innovate within the principles of green chemistry, driving the development of next-generation materials and therapies.

References

- MetaSci Inc. (n.d.). Safety Data Sheet cis,cis-Muconic acid.

-

Weber, C., Brückner, C., Weinreb, S., Lehr, C. M., & Boles, E. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421-8430. Available from [Link]

-

National Center for Biotechnology Information. (n.d.). cis,cis-Muconic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)-. PubChem Compound Database. Retrieved from [Link]

- Fisher Scientific. (2023). SAFETY DATA SHEET - cis,cis-Muconic acid.

- APExBIO Technology. (2021). Safety Data Sheet(SDS) - cis,cis-Muconic acid.

- MedChemExpress. (2025). cis,cis-Muconic acid - SAFETY DATA SHEET.

- TCI Chemicals (Shanghai) Development Co., Ltd. (n.d.). (2Z,4Z)-Hexa-2,4-dienedioic Acid.

- Thermo Fisher Scientific. (2025). cis,cis-Muconic acid - SAFETY DATA SHEET.

-

Jaroszewski, J. W., & Ettlinger, M. G. (1981). Synthesis of simple derivatives of (2Z,4Z)-3-methyl-2,4-hexadienedioic acid. The Journal of Organic Chemistry, 46(10), 2232–2235. Available from [Link]

-

Wikipedia. (n.d.). 3-Carboxy-cis,cis-muconic acid. Retrieved from [Link]

-

Stenutz, R. (n.d.). (2Z,4Z)-hexa-2,4-dienedioic acid. Retrieved from [Link]

-

Semantic Scholar. (2011). High-yield Production of cis, cis-Muconic Acid from Catechol in Aqueous Solution by Biocatalyst. Retrieved from [Link]

-

Uchimura, H., et al. (2011). High-yield production of cis,cis-muconic acid from catechol in aqueous solution by biocatalyst. Waseda University Repository. Retrieved from [Link]

-

Ask This Paper. (2021). Multi-enzymatic cascade reactions for the synthesis of cis-cis muconic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Hexadienedioic acid, (2Z,4Z)-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2Z,4Z)-hexa-2,4-dienoic acid. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Muconic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1-A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2E,4Z)-2,4-Hexadienedioic acid. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (1981). Synthesis of simple derivatives of (2Z,4Z)-3-methyl-2,4-hexadienedioic acid. The Journal of Organic Chemistry. Retrieved from [Link]

-

Lee, J. W., & Kim, H. U. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. Microorganisms, 8(9), 1283. Available from [Link]

-

MDPI. (n.d.). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Muconic Acid Extraction Process. Retrieved from [Link]

Sources

- 1. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base [mdpi.com]

- 6. cis,cis-Muconic acid | C6H6O4 | CID 5280518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2Z,4Z)-Hexa-2,4-dienedioic acid | CymitQuimica [cymitquimica.com]

- 8. fishersci.at [fishersci.at]

- 9. CAS 1119-73-9: (2E,4Z)-2,4-Hexadienedioic acid [cymitquimica.com]

- 10. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 12. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1-A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. a2bchem.com [a2bchem.com]

- 14. sds.metasci.ca [sds.metasci.ca]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. apexbt.com [apexbt.com]

An In-Depth Technical Guide on the Thermodynamic Properties of cis,cis-Muconic Acid

<

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-Muconic acid is a pivotal bio-based platform chemical with significant potential in the synthesis of polymers and pharmaceuticals. A thorough understanding of its thermodynamic properties is crucial for process optimization, stability assessment, and predicting its behavior in various applications. This guide provides a comprehensive overview of the key thermodynamic parameters of cis,cis-muconic acid, including its enthalpy of formation, solubility, dissociation constants, and phase behavior. Detailed experimental protocols are presented alongside an analysis of the critical role of isomeric purity in obtaining accurate thermodynamic data.

Introduction: The Significance of Thermodynamic Data

cis,cis-Muconic acid, a dicarboxylic acid produced through the microbial fermentation of renewable feedstocks, is a valuable precursor for the production of adipic acid, a key component of nylon, as well as other polymers and specialty chemicals.[1][2] Its utility extends to the pharmaceutical industry, where it can serve as a versatile building block in drug synthesis. The efficiency of its production, purification, and subsequent chemical conversions is intrinsically linked to its thermodynamic properties.

This guide delves into the fundamental thermodynamic characteristics of cis,cis-muconic acid, providing a robust framework for researchers and professionals. Accurate thermodynamic data are essential for:

-

Reaction Engineering: Predicting equilibrium constants and reaction enthalpies for process design and optimization.

-

Crystallization and Purification: Designing efficient separation processes based on solubility and phase behavior.

-

Formulation and Stability: Understanding the stability of different isomers and predicting shelf-life in various formulations.[3]

-

Bioprocess Development: Modeling and optimizing fermentation processes for enhanced production.

A critical consideration in the study of muconic acid is the existence of three geometric isomers: cis,cis-, cis,trans-, and trans,trans-muconic acid.[4] The biologically produced isomer is typically cis,cis-muconic acid, which can isomerize to the more stable cis,trans and trans,trans forms, particularly under acidic conditions or with heating.[5][6] This isomerization has significant implications for its thermodynamic properties and must be carefully controlled and monitored during experimental measurements.

Fundamental Thermodynamic Parameters

The core thermodynamic properties provide a quantitative measure of the energy and stability of a compound.

Table 1: Key Thermodynamic Properties of cis,cis-Muconic Acid

| Property | Value | Conditions | Method |

| Molar Mass | 142.110 g·mol⁻¹ | - | - |

| Melting Point | 194-195 °C | (lit.) | Visual Observation/DSC |

| Solubility in Water | ~1 g/L | 25 °C | Gravimetric |

Data sourced from various chemical suppliers and public databases.[4]

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a crucial parameter for calculating the heat of reaction for any process involving the compound. For complex organic molecules like cis,cis-muconic acid, combustion calorimetry is the primary experimental technique for its determination.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet of high-purity, dry cis,cis-muconic acid is placed in a crucible. Isomeric purity should be confirmed by HPLC or NMR.

-

Calorimeter Setup: The crucible is placed inside a high-pressure vessel ("bomb"), which is then sealed and pressurized with pure oxygen.

-

Combustion: The sample is ignited, and the complete combustion releases heat, which is absorbed by the surrounding water bath.

-

Temperature Measurement: The temperature change of the water bath is meticulously recorded.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Using Hess's law and the known enthalpies of formation of CO₂ and H₂O, the enthalpy of formation of cis,cis-muconic acid can be determined.

Diagram 1: Experimental Workflow for Bomb Calorimetry

Caption: A simplified workflow for determining the enthalpy of formation.

Solubility and Dissociation in Aqueous Solutions

The behavior of cis,cis-muconic acid in aqueous environments is critical for its biological production, downstream processing, and potential applications in drug delivery.

Aqueous Solubility

The solubility of cis,cis-muconic acid in water is relatively low, approximately 1 g/L at room temperature.[4] However, its solubility is highly dependent on temperature and the pH of the solution. Studies have shown that the dissolution of cis,cis-muconic acid in various polar solvents, including water, is an endothermic process, meaning solubility increases with temperature.[7]

Experimental Protocol: Isothermal Solubility Measurement

-

Equilibration: An excess amount of solid cis,cis-muconic acid is added to a known volume of water in a sealed, temperature-controlled vessel.

-

Stirring: The mixture is agitated for a sufficient time to ensure equilibrium is reached.

-

Sampling and Analysis: A filtered aliquot of the saturated solution is carefully removed. The concentration of the dissolved muconic acid is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Dissociation Constants (pKa)

As a dicarboxylic acid, cis,cis-muconic acid has two dissociation constants, pKa₁ and pKa₂, corresponding to the sequential loss of two protons from its carboxylic acid groups. These values are crucial for understanding its charge state at different pH values, which influences its solubility, reactivity, and biological activity. One study suggests a pKa value of approximately 3.57.[8] It's important to note that the two pKa values are expected to be close, and their determination requires careful titration experiments.[9]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A standard solution of cis,cis-muconic acid is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values can be determined from the pH at the half-equivalence points.

Diagram 2: Speciation of cis,cis-Muconic Acid with pH

Caption: The equilibrium between the different protonation states of cis,cis-muconic acid.

Phase Behavior and Stability

The solid-state properties of cis,cis-muconic acid are important for its handling, storage, and formulation.

Melting Point and Thermal Stability

The melting point of cis,cis-muconic acid is reported to be in the range of 194-195 °C. This relatively high melting point is indicative of a stable crystalline lattice. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to precisely determine the melting point, enthalpy of fusion, and decomposition temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of cis,cis-muconic acid is sealed in a DSC pan.

-

Heating Program: The sample is heated at a constant rate in a controlled atmosphere.

-

Data Acquisition: The heat flow into the sample is measured relative to an empty reference pan.

-

Analysis: The melting point is identified as the peak of the endothermic transition in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Isomerization and Purity Considerations

As previously mentioned, the isomerization of cis,cis-muconic acid to its more stable cis,trans and trans,trans isomers is a significant factor affecting its thermodynamic properties. This isomerization can be promoted by acidic conditions, elevated temperatures, and even certain solvents.[5][6][10] Therefore, it is imperative to:

-

Verify Isomeric Purity: Use analytical techniques like HPLC and NMR to confirm the isomeric purity of the starting material before any thermodynamic measurements.[5]

-

Control Experimental Conditions: Carefully control the pH, temperature, and solvent environment during experiments to minimize isomerization.

-

Monitor Isomeric Composition: Analyze the sample after the experiment to ensure that no significant isomerization has occurred.

Conclusion and Future Outlook

The thermodynamic properties of cis,cis-muconic acid are fundamental to its successful application in various fields. This guide has provided an overview of the key parameters and the experimental methodologies for their determination. A critical takeaway is the paramount importance of isomeric purity in obtaining accurate and reliable data.

Future research should focus on expanding the thermodynamic database for all three isomers of muconic acid. A deeper understanding of the thermodynamics of isomerization will be crucial for developing robust and efficient processes for the production and utilization of this versatile bio-based platform chemical.

References

- Wikipedia. (n.d.). Muconic acid.

- Sigma-Aldrich. (n.d.). cis,cis-Muconic acid ≥97.0% (HPLC).

- Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-Muconic Acid in Various Polar Solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering, 36(4), 129-136.

- Scelfo, S., Pirone, R., & Russo, N. (2016). Thermodynamics of cis,cis-muconic acid solubility in various polar solvents at low temperature range. Journal of Molecular Liquids, 222, 823-827.

- Politecnico di Torino. (2017).

- Black, B. A., Michener, W. E., Payne, C. E., & Beckham, G. T. (2019). cis,cis- and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP).

- ResearchGate. (2016).

- Selleck Chemicals. (n.d.). cis,cis-Muconic acid.

- Carraher, J. M., Pfennig, T., Rao, R. G., Shanks, B. H., & Tessonnier, J.-P. (n.d.). Supplementary Information cis,cis‐Muconic acid isomerization and catalytic conversion to biobased cyclic‐ C6‐1,4‐diacid monomers. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). CIS CIS-MUCONIC ACID.

- Carraher, J. M., et al. (2020). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry.

- ResearchGate. (n.d.). Free energy diagram (180 °C)

- Matos, M. A. R., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1369-1375.

- Scelfo, S. (2016).

- J-GLOBAL. (n.d.).

- Black, B. A., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io.

- Vardon, D. R., et al. (2016). Electrochemical Conversion of Muconic Acid to Biobased Diacid Monomers. ACS Sustainable Chemistry & Engineering, 4(6), 3244-3255.

- Peng, C., et al. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(16), 3182-3188.

- Chao, J., et al. (1983). Ideal gas thermodynamic properties of methanoic and ethanoic acids.

- Fisher Scientific. (2025).

- Carraher, J. M., et al. (n.d.). Supplementary Information cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers.

- Cheméo. (n.d.). Chemical Properties of trans,trans-Muconic acid (CAS 3588-17-8).

- ResearchGate. (n.d.). Cis, cis -Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers | Request PDF.

- Carraher, J. M., et al. (2020). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry.

- MedchemExpress.com. (n.d.).

- Sigma-Aldrich. (n.d.). cis,cis-Muconic acid ≥ 97.0% (HPLC).

- Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421-8430.

- Heijnen, J. J. (2013). A thermodynamic analysis of dicarboxylic acid production in microorganisms. In Metabolic Engineering of Bacteria (pp. 547-564).

- Carraher, J. M., et al. (2017). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 19(13), 3044-3054.

- Rezsnyak, C. (2017). Determination of Thermodynamic Values (∆S°, ∆H°, and ∆G°) from the Dissociation of a Weak Acid.

- APExBIO. (n.d.).

- PubChem. (n.d.). cis,cis-Muconic acid.

- Lee, J., et al. (2023). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Molecules, 28(23), 7799.

- Dias, E. L. (2013). U.S. Patent No. 8,426,639. U.S.

- Sigma-Aldrich. (n.d.). cis,cis-Muconic acid ≥ 97.0% (HPLC).

Sources

- 1. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Muconic acid - Wikipedia [en.wikipedia.org]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 1119-72-8 CAS MSDS (CIS CIS-MUCONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of (2Z,4Z)-2,4-Hexadienedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract